![molecular formula C13H19N3O4 B2610455 4-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid CAS No. 2137610-37-6](/img/structure/B2610455.png)

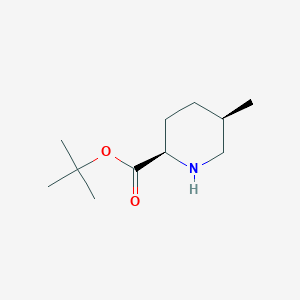

4-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

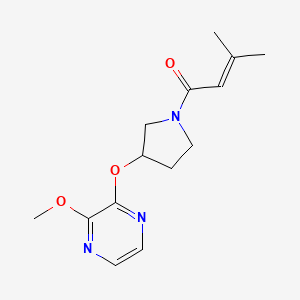

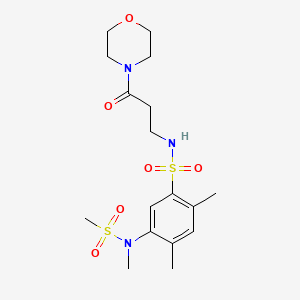

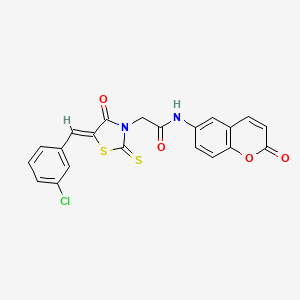

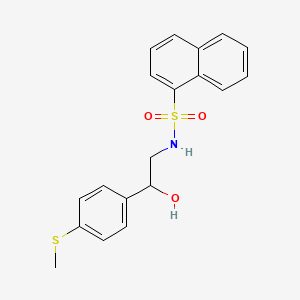

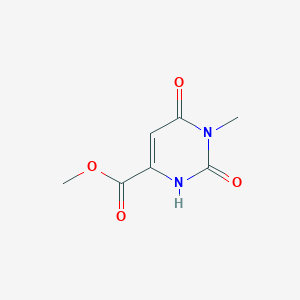

The compound “4-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid” is a type of organic compound . The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a green synthesis of pyrazoloquinolinones was designed using bioproduct pyridine-2-carboxylic acid (P2CA) as a green and efficient catalyst . The multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles regioselectively produced pyrazoloquinolinones in excellent yield .Molecular Structure Analysis

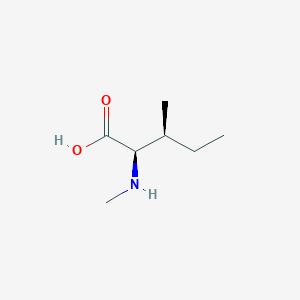

The molecular structure of similar compounds has been analyzed using techniques such as 1H-NMR and 13C-NMR . These techniques provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively .Chemical Reactions Analysis

The photoswitch process was induced on similar compounds in a solution using light sources at different times . This process involves changes in the molecular structure of the compound in response to light .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the molecular weight, yield, and Rf value of a similar compound were determined . The Rf value is a measure of the compound’s behavior in thin-layer chromatography .Scientific Research Applications

Synthesis and Reactivity

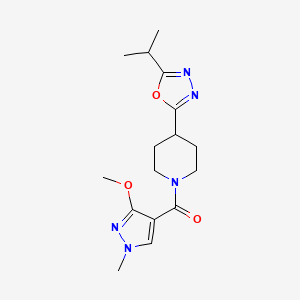

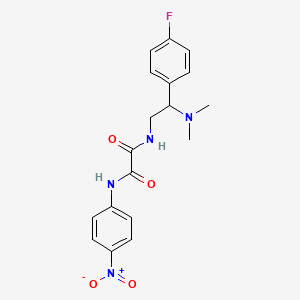

4-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid and its derivatives are integral in synthesizing biologically active compounds. For instance, the reactivity of certain pyrazolo[5,1-c][1,2,4]triazine derivatives under various conditions highlights the potential of these compounds in creating pharmacologically relevant products. Acylation of amino groups in these compounds leads to the formation of amides with established structures confirmed through spectral analysis, indicating their potential utility in further chemical synthesis and drug development (Mironovich & Shcherbinin, 2014).

Heterocyclic Chemistry

The application of 4-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid extends into the realm of heterocyclic chemistry, where its derivatives are used to synthesize complex heterocyclic ketones. These ketones are synthesized through reactions with various heterocyclic compounds, leading to the formation of quinoline-4-carboxylic acids fused with respective heterocycles. These acids play a critical role in the synthesis of various esters and amides, demonstrating the compound's versatility in creating a wide array of chemically significant molecules (Moskalenko et al., 2011).

Novel Synthesis Routes

Research on 4-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid has led to the discovery of novel synthesis routes for producing diverse heterocyclic compounds. For example, ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo-[1,2-a]pyrazine-7-carboxylate serves as a key material for synthesizing analogues of natural alkaloids, showcasing the compound's utility in expanding the toolkit available for organic and medicinal chemistry research (Voievudskyi et al., 2016).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-[(2-methylpropan-2-yl)oxycarbonylamino]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O4/c1-13(2,3)20-12(19)14-8-5-4-6-16-10(8)7-9(15-16)11(17)18/h7-8H,4-6H2,1-3H3,(H,14,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDHSHSZXVRRFBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCN2C1=CC(=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[({1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidin-4-yl}carbonyl)amino]piperidine-1-carboxylate](/img/structure/B2610380.png)

![2-Mercapto-3-propyl-1,3-diazaspiro[4.5]dec-1-en-4-one](/img/structure/B2610387.png)